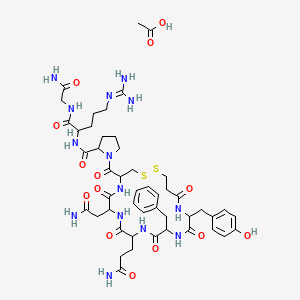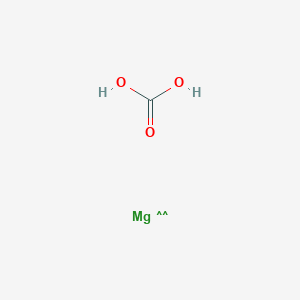
Carbonic acid, magnesium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid, magnesium salt, commonly known as magnesium carbonate, is an inorganic salt that appears as a colorless or white solid. It is naturally found in minerals such as magnesite and is used in various industrial applications. Magnesium carbonate is known for its role in antacids and as a drying agent due to its ability to absorb moisture from the air .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium carbonate can be synthesized through several methods:
Reaction of Magnesium Hydroxide with Carbon Dioxide: This method involves passing carbon dioxide gas through a suspension of magnesium hydroxide in water, resulting in the formation of magnesium carbonate and water[ \text{Mg(OH)}_2 + \text{CO}_2 \rightarrow \text{MgCO}_3 + \text{H}_2\text{O} ]
Reaction of Magnesium Sulfate with Sodium Carbonate: This method involves mixing aqueous solutions of magnesium sulfate and sodium carbonate, leading to the precipitation of magnesium carbonate[ \text{MgSO}_4 + \text{Na}_2\text{CO}_3 \rightarrow \text{MgCO}_3 + \text{Na}_2\text{SO}_4 ]
Industrial Production Methods
Industrially, magnesium carbonate is often produced by mining magnesite (magnesium carbonate mineral) and then purifying it. Another method involves the carbonation of magnesium hydroxide derived from seawater or brine .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium carbonate undergoes several types of chemical reactions, including:
Acid-Base Reactions: Magnesium carbonate reacts with acids to form magnesium salts, carbon dioxide, and water. For example, with hydrochloric acid[ \text{MgCO}_3 + 2\text{HCl} \rightarrow \text{MgCl}_2 + \text{CO}_2 + \text{H}_2\text{O} ]
Thermal Decomposition: When heated, magnesium carbonate decomposes to form magnesium oxide and carbon dioxide[ \text{MgCO}_3 \rightarrow \text{MgO} + \text{CO}_2 ]
Common Reagents and Conditions
Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used to react with magnesium carbonate.
Heat: Thermal decomposition requires high temperatures, typically above 350°C.
Major Products
Magnesium Salts: Such as magnesium chloride, magnesium sulfate.
Carbon Dioxide: Released during acid-base reactions and thermal decomposition.
Wissenschaftliche Forschungsanwendungen
Magnesium carbonate has a wide range of applications in scientific research:
Chemistry: Used as a drying agent and in the preparation of other magnesium compounds.
Biology: Employed in cell culture media and as a supplement in nutrient formulations.
Medicine: Utilized as an antacid to relieve heartburn and indigestion.
Wirkmechanismus
Magnesium carbonate acts primarily by neutralizing stomach acid. When ingested, it reacts with hydrochloric acid in the stomach to form magnesium chloride, carbon dioxide, and water, thereby reducing acidity and providing relief from heartburn and indigestion . The reaction can be represented as: [ \text{MgCO}_3 + 2\text{HCl} \rightarrow \text{MgCl}_2 + \text{CO}_2 + \text{H}_2\text{O} ]
Vergleich Mit ähnlichen Verbindungen
Magnesium carbonate is often compared with other carbonates and magnesium salts:
Calcium Carbonate: Similar in its use as an antacid but has different solubility and reactivity properties.
Sodium Carbonate: Used in different industrial applications such as glass manufacturing and water softening.
Magnesium Hydroxide: Another antacid with similar applications but different chemical properties and reactivity.
List of Similar Compounds
- Calcium carbonate
- Sodium carbonate
- Magnesium hydroxide
- Barium carbonate
- Strontium carbonate
Magnesium carbonate stands out due to its unique combination of properties, including its relatively low solubility in water and its ability to act as a drying agent.
Eigenschaften
CAS-Nummer |
7757-69-9 |
|---|---|
Molekularformel |
CH2MgO3 |
Molekulargewicht |
86.33 g/mol |
IUPAC-Name |
magnesium;carbonate |
InChI |
InChI=1S/CH2O3.Mg/c2-1(3)4;/h(H2,2,3,4); |
InChI-Schlüssel |
XNEYCQMMVLAXTN-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(O)O.[Mg] |
Siedepunkt |
Decomposes (NIOSH, 2024) Decomposes decomposes |
Color/Form |
Light, bulky, white powder |
Dichte |
2.96 (NIOSH, 2024) - Denser than water; will sink 3.0 Bulk density approximately 4 lb/cu ft Colorless crystals; refractive index: 1.458, 1.473, 1.501; density: 2.83 g/cu-cm /Dihydrate/ White monoclinic crystals; density: 1.73 g/cu cm /Pentahydrate/ Relative density (water = 1): 2.95 2.96 |
melting_point |
662 °F (Decomposes) (NIOSH, 2024) Decomposes at 350 990 °C 662 °F (decomposes) 662 °F (Decomposes) |
Physikalische Beschreibung |
Magnesite appears as white, yellowish, grayish-white or brown crystalline solid or crystalline powder. Density: 3-3.1 g cm-3. An important ore for magnesium. Used in the manufacture of materials capable of withstanding very high temperatures. Sometimes used to produce carbon dioxide. Dry Powder Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Liquid; Water or Solvent Wet Solid Odourless, light, white friable masses or as a bulky white powder White, odorless, crystalline powder; [NIOSH] WHITE POWDER. White, odorless, crystalline powder. |
Verwandte CAS-Nummern |
7757-69-9 |
Löslichkeit |
0.01 % (NIOSH, 2024) 0.1g/L Practically insoluble both in water or ethanol White, friable masses or bulky, white powder; at about 700 °C is converted to MgO; sol in about 3,300 parts CO2-free water; more sol in water containing CO2; sol in dilute acids with effervescence; insol in alcohol /Magnesium carbonate hydroxide/ 0.0106 G/100 CC COLD WATER SOL IN ACID, AQ CARBON DIOXIDE; INSOL IN ACETONE, AMMONIA Insoluble in alcohol; soluble in acids Solubility in water, g/100ml at 20 °C: 0.01 (very poor) 0.01% |
Dampfdruck |
0 mmHg (approx) (NIOSH, 2024) 0 mmHg (approx) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


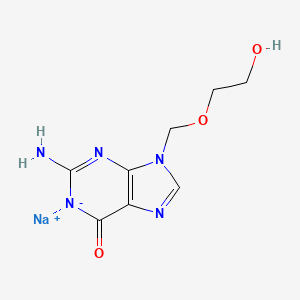
![2-(9H-xanthen-9-ylsulfanyl)-N-{2-[2-(9H-xanthen-9-ylsulfanyl)propanamido]ethyl}propanamide](/img/structure/B10774685.png)
![4-(cyclohexylmethyl)-1-[1-[2-[(2,3-dioxo-6-propan-2-ylpiperazin-1-yl)methyl]pyrrolidin-1-yl]-3-naphthalen-2-ylpropan-2-yl]-5-[(4-hydroxyphenyl)methyl]piperazine-2,3-dione](/img/structure/B10774687.png)
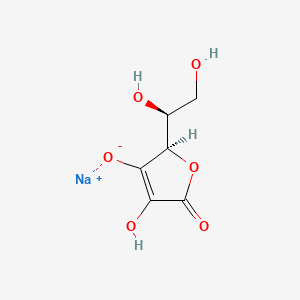
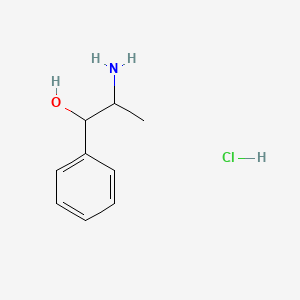
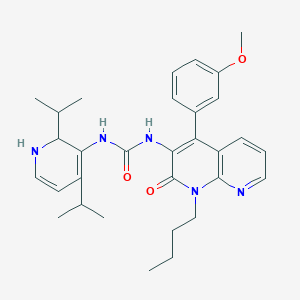
![(E)-N-[(2,6-dichlorophenyl)methoxy]-1-[1-[3-[4-[(E)-(2,6-dichlorophenyl)methoxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methanimine](/img/structure/B10774700.png)
![bis[[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B10774709.png)
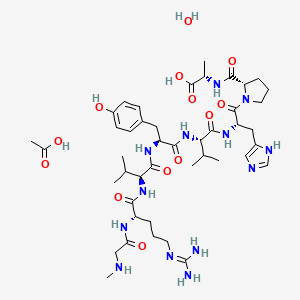


![2-[[2-(benzylsulfonylamino)-3-hydroxypropanoyl]amino]-N-[(4-carbamimidoylphenyl)methyl]-3-hydroxypropanamide](/img/structure/B10774740.png)

